molecular formula C13H9Cl2FS B7997771 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997771
M. Wt: 287.2 g/mol
InChI Key: JEVYWKVRUXKRGM-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9Cl2FS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives and thiol compounds. One common method is the nucleophilic substitution reaction where a chlorinated benzene derivative reacts with a thiol compound in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for high conversion rates and selectivity, often employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and sulfur atoms play a crucial role in its binding affinity and reactivity. The pathways involved include the modulation of enzyme activity and the disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene
  • 1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene
  • 1-Chloro-2-fluoro-3-[(3-bromophenyl)sulfanylmethyl]benzene

Uniqueness

1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of halogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity in reactions and varying degrees of biological efficacy, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-4-2-5-11(7-10)17-8-9-3-1-6-12(15)13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYWKVRUXKRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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